N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety and a benzofuran moiety, connected through an oxalamide linkage, which contributes to its distinctive chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the benzofuran moiety: This involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling of the two moieties: The benzo[d][1,3]dioxole and benzofuran moieties are coupled using oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is unique due to its specific combination of the benzo[d][1,3]dioxole and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-carbamoyl-1-benzofuran-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c20-17(23)16-15(11-3-1-2-4-12(11)28-16)22-19(25)18(24)21-8-10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H2,20,23)(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFMKNINNCQOMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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